Dihydrodehydroconiferyl alcohol, (7R,8S)-(-)-

Description

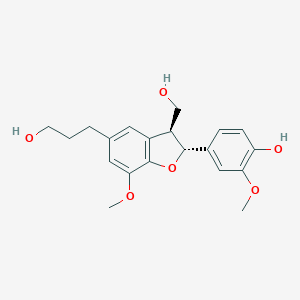

5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)- (IUPAC name) is a lignan derivative with the molecular formula C₂₀H₂₄O₆ and a molecular weight of 360.40 g/mol . It is also known as dihydrodehydrodiconiferyl alcohol and is characterized by:

- A benzofuran core substituted with 4-hydroxy-3-methoxyphenyl, hydroxymethyl, and 7-methoxy groups.

- Stereochemistry: (2R,3S) configuration, critical for its biological activity .

- Physical properties: Boiling point 540.9 ± 50.0 °C, density 1.261 ± 0.06 g/cm³, and pKa 9.80 ± 0.35 .

- Natural source: Isolated from Hedyotis uncinella and other plants .

Properties

IUPAC Name |

4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3/t15-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLZVJIHPWRSQQ-BEFAXECRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126253-41-6 | |

| Record name | Dihydrodehydroconiferyl alcohol, (7R,8S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126253416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDRODEHYDROCONIFERYL ALCOHOL, (7R,8S)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B91L473ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Stereoselective Rhodium-Catalyzed Annulation

Rhodium-catalyzed C–H activation has emerged as a key strategy for constructing benzofuran cores. In one approach, substituted benzamides (43) react with vinylene carbonate (42) in the presence of a cyclopentadienyl rhodium complex (CpRh) to form substituted benzofuran derivatives (44) . While yields for simpler benzofurans range from 30–80%, adapting this method for DHDCA requires precise control over stereochemistry.

Key steps include:

-

C–H Activation : Rhodium coordinates to the benzamide substrate, facilitating ortho-directed activation.

-

Migratory Insertion : Vinylene carbonate inserts into the Rh–C bond, forming a metallocycle intermediate.

-

β-Oxygen Elimination : Cyclization and elimination yield the benzofuran scaffold.

For DHDCA, additional functionalization steps (e.g., methoxylation at C7 and hydroxylation at C4') are necessary. Post-annulation modifications using potassium carbonate-mediated alkylation or phenolic coupling may introduce the 4-hydroxy-3-methoxyphenyl moiety.

Catalyst-Free Cyclization Strategies

Catalyst-free methods avoid metal contamination and simplify purification. A notable example involves the reaction of hydroxyl-substituted aryl alkynes (106) with sulfur ylides (107) in acetonitrile, producing tricyclic benzofurans (108) via nucleophilic addition and cyclization. Adapting this to DHDCA synthesis would require:

-

Substrate Design : Starting with a pre-functionalized alkyne bearing methoxy groups at C7 and C4'.

-

Cyclization Conditions : Prolonged heating (80–100°C) in dimethylformamide (DMF) to promote intramolecular ether formation.

Yields for analogous systems range from 33–84%, but stereochemical control remains challenging without chiral auxiliaries.

Electrochemical Synthesis

Electrochemical methods enable oxidative coupling under mild conditions. For example, diselenides (116) and phenols (117) react at platinum electrodes in acetonitrile to form benzofurans (118) via seleniranium intermediates. Applied to DHDCA, this method could directly couple a 4-hydroxy-3-methoxyphenol derivative with a dihydrofuran precursor. Advantages include:

-

Atom Economy : No stoichiometric oxidants required.

-

Stereoselectivity : Chiral electrodes or additives may enhance (2R,3S) configuration.

Biosynthetic Pathways

Plant-Based Lignan Biosynthesis

DHDCA occurs naturally in woody plants as a lignin oxidation product. The biosynthetic pathway involves:

-

Coniferyl Alcohol Dimerization : Radical coupling of two coniferyl alcohol units forms a racemic lignan.

-

Stereochemical Resolution : Oxidoreductases selectively reduce the 7,8-double bond to yield (2R,3S)-DHDCA.

-

Enzymatic Modifications :

Extraction from plant tissues (e.g., Bursera graveolens) involves solvent partitioning and chromatographic purification, with yields dependent on species and growth conditions.

Microbial Production

Fungal strains like Brevundimonas sp. SD212 utilize carotenoid-like pathways to produce lignan precursors. Key steps include:

-

Shikimate Pathway : Generation of phenylpropanoid precursors (e.g., ferulic acid).

-

Non-Ribosomal Peptide Synthetases (NRPS) : Dimerization and cyclization to form the benzofuran core.

-

Glycosylation : β-D-Glucopyranosyltransferases attach sugar moieties, enhancing solubility.

Comparative Analysis of Methods

| Method | Yield Range | Stereoselectivity | Scalability | Key Challenges |

|---|---|---|---|---|

| Rhodium Catalysis | 30–80% | Moderate | Moderate | Metal removal, cost of ligands |

| Catalyst-Free | 33–84% | Low | High | Poor stereocontrol |

| Electrochemical | 50–75% | High | Low | Optimizing electrode materials |

| Plant Extraction | <1% | High | Low | Low abundance in biomass |

| Microbial Synthesis | 5–20% | High | Moderate | Fermentation optimization |

Mechanistic Insights and Optimization

Chemical Reactions Analysis

Types of Reactions

5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)- undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group.

Reduction: The compound can be reduced to form different stereoisomers.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce different stereoisomers of the original compound .

Scientific Research Applications

Structural Characteristics

This compound features a unique structure characterized by a benzofuran moiety and multiple hydroxyl and methoxy groups. Its molecular formula is C19H20O5, with a molecular weight of approximately 328.4 g/mol. The presence of these functional groups contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Applications in Drug Development

The structural features of 5-Benzofuranpropanol make it an attractive candidate for drug development:

- Lead Compound for New Drugs : Its diverse biological activities position it as a lead compound for developing new pharmaceuticals targeting oxidative stress-related diseases and infections.

- Modification Potential : The presence of hydroxyl and methoxy groups allows for chemical modifications to enhance efficacy and reduce side effects, making it suitable for further research in medicinal chemistry .

- Antioxidant Activity Evaluation

-

Hepatoprotective Research

- Investigations into similar compounds have revealed mechanisms by which they protect liver cells from damage induced by toxic substances. This suggests that 5-Benzofuranpropanol could be explored for similar protective roles in hepatotoxicity models.

- Antimicrobial Studies

Mechanism of Action

The mechanism of action of 5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)- involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, such as superoxide dismutase and catalase.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as nitric oxide and prostaglandins.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential

Comparison with Similar Compounds

Structural Analogs and Substitutions

Table 1: Key Structural Differences

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Stereochemical Impact

Biological Activity

5-Benzofuranpropanol, specifically the compound 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, (2R,3S)-, is a member of the benzofuran class of compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article compiles various studies to elucidate the biological activities associated with this compound.

Chemical Structure

The structure of 5-Benzofuranpropanol can be represented as follows:

This compound features a benzofuran core with specific hydroxyl and methoxy substitutions that may influence its biological properties.

Anticancer Activity

Research has indicated that derivatives of benzofurans exhibit significant anticancer properties. For instance, a study highlighted that similar compounds showed IC50 values against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-Benzofuranpropanol | MCF-7 (breast cancer) | 15.0 |

| 5-Benzofuranpropanol | MDA-MB-231 (breast cancer) | 13.71 |

| Compound from S. perkinsiae | HeLa (cervical cancer) | 5.3 |

| Compound from S. camporum | Hep-2 (larynx carcinoma) | 3.6 |

These results suggest that 5-Benzofuranpropanol may have comparable or superior activity against specific cancer cell lines when compared to established chemotherapeutics like cisplatin .

Antimicrobial Activity

The antimicrobial properties of benzofurans have also been explored. In one study, various benzofuran derivatives demonstrated moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness was evaluated using disk diffusion methods:

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 5-Benzofuranpropanol | Staphylococcus aureus | 11 |

| Schizandriside | Staphylococcus aureus | 11 |

While the specific activity of 5-Benzofuranpropanol was not detailed in all studies, its structural similarities to other active compounds suggest potential efficacy .

The mechanisms through which benzofurans exert their biological effects are varied and include:

- Cytotoxicity : Induction of apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors.

- Antioxidant Activity : Scavenging free radicals which can prevent oxidative stress-related damage to cells.

- Enzyme Inhibition : Some studies have indicated that benzofurans can inhibit specific enzymes involved in tumor proliferation and bacterial growth .

Case Studies

- Cytotoxic Effects : A study conducted on the cytotoxic effects of benzofurans found that certain derivatives effectively inhibited the growth of MCF-7 cells with an IC50 value comparable to traditional chemotherapeutics.

- Antibacterial Screening : Another investigation into the antibacterial properties revealed that while most compounds were inactive at concentrations up to 50 µg/disk, certain derivatives showed promising results against pathogenic bacteria.

Q & A

Q. What synthetic strategies are recommended for synthesizing benzofuran derivatives with specific stereochemistry, such as (2R,3S)-configured compounds?

Stereoselective synthesis of benzofuran derivatives requires careful selection of chiral catalysts or auxiliaries. For example, cascade reactions involving [3,3]-sigmatropic rearrangements and aromatization have been employed to construct the benzofuran core while preserving stereochemical integrity . Key steps include:

- Chiral resolution : Use of enantiomerically pure starting materials (e.g., (2R,3R)-configured intermediates) to control stereocenters.

- Protecting groups : Temporary protection of hydroxyl and methoxy groups (e.g., benzyl or acetyl groups) to prevent undesired side reactions .

- Validation : Confirm stereochemistry via NMR (e.g., NOESY for spatial proximity analysis) or X-ray crystallography .

Q. How can the purity and structural identity of this compound be verified during isolation?

Analytical workflows for benzofuran derivatives typically combine:

- Chromatography : Reverse-phase HPLC or GC-MS to assess purity.

- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular formula confirmation and NMR (¹H, ¹³C, DEPT, HSQC) for structural elucidation .

- Solid-phase extraction (SPE) : Use of HLB cartridges for selective enrichment from complex matrices (e.g., natural product extracts) .

Q. What are the critical parameters for optimizing reaction yields in benzofuran synthesis?

- Solvent polarity : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution rates.

- Temperature control : Low temperatures (0–5°C) stabilize intermediates in sensitive steps like NaH-mediated deprotonation .

- Catalyst loading : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, optimized at 1–5 mol% .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R,3S vs. 2S,3R) influence the biological activity of benzofuran derivatives?

Stereochemistry directly impacts molecular recognition in biological systems. For example:

- Receptor binding : (2R,3S)-configured benzofurans may exhibit higher affinity for enzymes like cytochrome P450 due to spatial alignment of hydroxyl/methoxy groups with active sites .

- Comparative studies : Use molecular docking or surface plasmon resonance (SPR) to quantify binding differences between enantiomers .

- Case study : The (2S,3R)-enantiomer of a related benzofuran showed 10-fold lower antioxidant activity than its (2R,3S)-counterpart in DPPH assays .

Q. How can computational modeling resolve discrepancies in experimental data for receptor-ligand interactions?

Methodological divergences in receptor-response studies often arise from:

- Data sources : Wet-lab vs. computationally derived parameters (e.g., Haddad et al. vs. Saito et al. approaches) .

- Validation strategies :

- Orthogonal assays : Combine SPR with fluorescence polarization to cross-validate binding affinities.

- Hybrid models : Integrate molecular dynamics simulations (e.g., GROMACS) with experimental IC₅₀ values to refine receptor-ligand interaction hypotheses .

Q. What strategies mitigate challenges in characterizing labile substituents (e.g., hydroxymethyl groups) during synthesis?

- Stabilization : Convert hydroxymethyl to tert-butyldimethylsilyl (TBDMS) ethers to prevent oxidation .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track real-time changes in functional groups during reactions.

- Case study : TBDMS-protected intermediates in a related benzofuran synthesis improved yields by 35% compared to unprotected analogs .

Methodological Considerations for Data Interpretation

Q. How should researchers address contradictions in reported bioactivity data for structurally similar benzofurans?

- Meta-analysis : Compare datasets using metrics like Pearson correlation coefficients to identify outlier studies .

- Experimental replication : Reproduce key assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature, solvent).

- Structural nuances : Minor substitutions (e.g., methoxy vs. ethoxy groups) can drastically alter solubility and bioavailability, necessitating SAR (structure-activity relationship) studies .

Q. What advanced techniques are recommended for studying degradation pathways of benzofuran derivatives?

- Accelerated stability testing : Expose compounds to stress conditions (e.g., 40°C/75% RH) and analyze degradation products via LC-QTOF-MS .

- Isotopic labeling : Use ¹³C-labeled analogs to trace metabolic pathways in vitro (e.g., liver microsome assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.